molecular formula C24H41N3O3 B10772469 N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide

N-[(S)-1-(11-Amino-undecylcarbamoyl)-2-(4-hydroxy-phenyl)-ethyl]-butyramide

Cat. No.: B10772469
M. Wt: 419.6 g/mol
InChI Key: OZVULFLAPUPPFK-QFIPXVFZSA-N
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Preparation Methods

The synthesis of Philanthotoxin-11 involves several steps, starting with the preparation of the core structure, which includes a hydrophobic aromatic head group and a hydrophilic polyamine tail . The synthetic route typically involves the following steps:

    Formation of the aromatic head group: This step involves the synthesis of a substituted aromatic compound, often through electrophilic aromatic substitution reactions.

    Attachment of the polyamine tail: The polyamine tail is synthesized separately and then attached to the aromatic head group through amide bond formation.

    Final modifications: The final product is purified and modified to achieve the desired chemical properties.

Chemical Reactions Analysis

Philanthotoxin-11 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic head group can lead to the formation of quinones, while reduction of the polyamine tail can lead to the formation of amines.

Properties

Molecular Formula

C24H41N3O3

Molecular Weight

419.6 g/mol

IUPAC Name

N-[(2S)-1-(11-aminoundecylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C24H41N3O3/c1-2-12-23(29)27-22(19-20-13-15-21(28)16-14-20)24(30)26-18-11-9-7-5-3-4-6-8-10-17-25/h13-16,22,28H,2-12,17-19,25H2,1H3,(H,26,30)(H,27,29)/t22-/m0/s1

InChI Key

OZVULFLAPUPPFK-QFIPXVFZSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCN

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCCCCCN

Origin of Product

United States

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